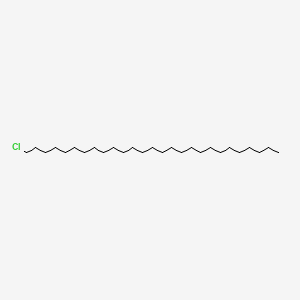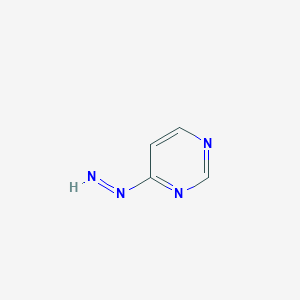
4-Diazenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diazenylpyrimidine is a heterocyclic aromatic organic compound that contains a diazenyl group (-N=N-) attached to a pyrimidine ring. Pyrimidine itself is a six-membered ring with two nitrogen atoms at positions 1 and 3. The diazenyl group introduces unique chemical properties to the pyrimidine ring, making this compound an interesting compound for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diazenylpyrimidine typically involves the diazotization of an amino-substituted pyrimidine. One common method is the reaction of 4-aminopyrimidine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows: [ \text{4-Aminopyrimidine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar diazotization reactions but on a larger scale. The process is optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Diazenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The diazenyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Diazenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a DNA intercalator and its effects on genetic material.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4-Diazenylpyrimidine involves its interaction with nucleic acids. The diazenyl group can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can induce cell death in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Pyrimidine: The parent compound with nitrogen atoms at positions 1 and 3.
Uniqueness: 4-Diazenylpyrimidine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity compared to other diazines. Its ability to form covalent bonds with DNA sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry and molecular biology.
Eigenschaften
CAS-Nummer |
504407-91-4 |
|---|---|
Molekularformel |
C4H4N4 |
Molekulargewicht |
108.10 g/mol |
IUPAC-Name |
pyrimidin-4-yldiazene |
InChI |
InChI=1S/C4H4N4/c5-8-4-1-2-6-3-7-4/h1-3,5H |
InChI-Schlüssel |
BVVWPZCBCABICO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



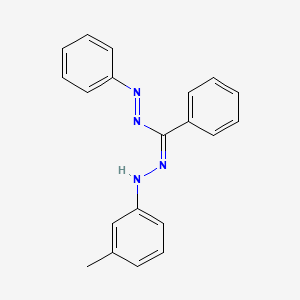

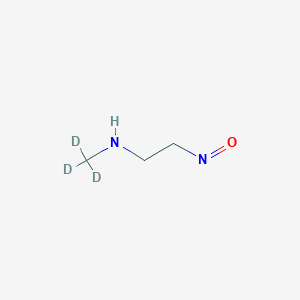
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
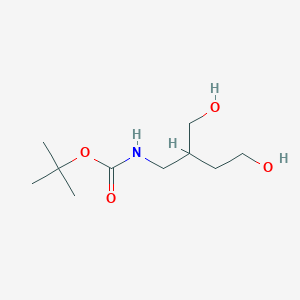
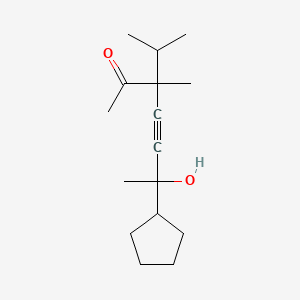
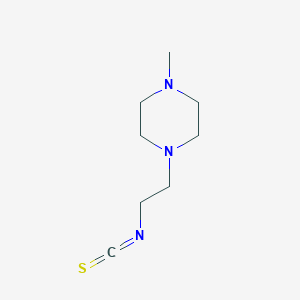
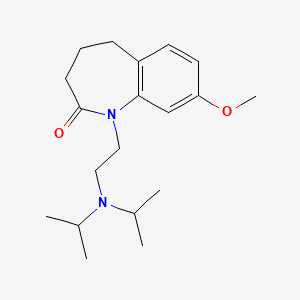
![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)

